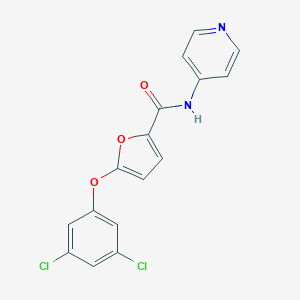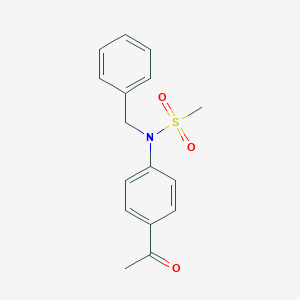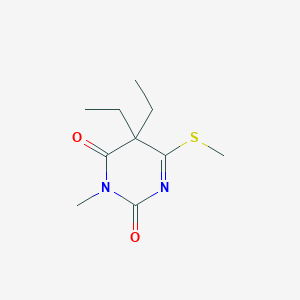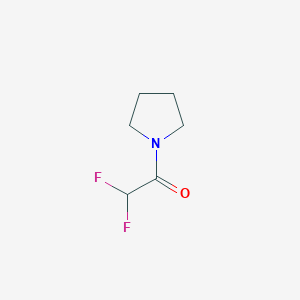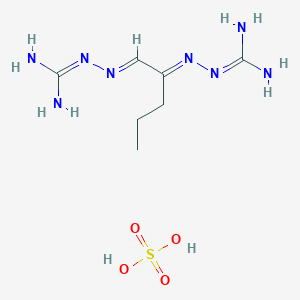![molecular formula C21H17NO4 B028665 Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester CAS No. 107758-96-3](/img/structure/B28665.png)
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, also known as DQ, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. DQ is a fluorescent molecule that has a unique structure, making it useful in biological imaging and sensing. In
作用機序
The mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not fully understood, but it is believed to involve the formation of a charge transfer complex between the quinoline and phenylene moieties. This charge transfer complex results in the emission of fluorescence when excited by light.
Biochemical and Physiological Effects
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, more research is needed to fully understand the potential effects of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester on living organisms.
実験室実験の利点と制限
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is not water-soluble, which can make it difficult to use in biological systems. Additionally, the synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, which can limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester. One area of interest is the development of water-soluble derivatives of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester that can be used in biological systems. Another area of interest is the use of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester in sensing applications, such as detecting specific biomolecules. Additionally, more research is needed to fully understand the mechanism of action of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester and its potential effects on living organisms.
Conclusion
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, or Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester, is a fluorescent molecule that has potential applications in biological imaging and sensing. The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester requires expertise in organic chemistry, and its use in biological systems is limited by its low water solubility. However, Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has several advantages for lab experiments, including its high quantum yield, photostability, and low toxicity. Future research on Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester will focus on developing water-soluble derivatives and exploring its potential applications in sensing and imaging.
合成法
The synthesis of Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester involves a multi-step process that requires expertise in organic chemistry. The starting material for Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester synthesis is 2-quinoline carboxaldehyde, which undergoes a Knoevenagel condensation reaction with 4-formylbenzoic acid to form 4-(2-quinolinyl)but-3-en-2-one. The final step involves the reaction of 4-(2-quinolinyl)but-3-en-2-one with diacetic acid to form Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester.
科学的研究の応用
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been extensively studied for its potential applications in biological imaging and sensing. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester is a fluorescent molecule that has a high quantum yield and photostability, making it useful in fluorescence microscopy. Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester has been used to label cells and tissues for imaging purposes, as well as for sensing applications such as detecting metal ions and pH changes.
特性
CAS番号 |
107758-96-3 |
|---|---|
製品名 |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
分子式 |
C21H17NO4 |
分子量 |
347.4 g/mol |
IUPAC名 |
[3-acetyloxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-14(23)25-19-12-9-17(21(13-19)26-15(2)24)8-11-18-10-7-16-5-3-4-6-20(16)22-18/h3-13H,1-2H3/b11-8+ |
InChIキー |
PFLRICWGAZWIAB-DHZHZOJOSA-N |
異性体SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC(=O)C |
SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC(=O)C |
同義語 |
Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
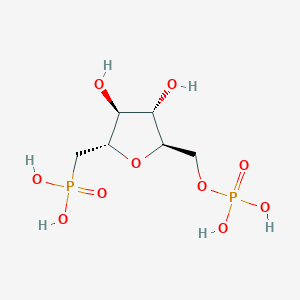
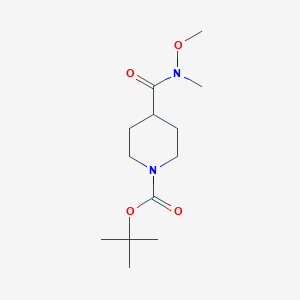
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
